2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of 2-aminothiophene derivatives with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the use of 2-aminothiophene-3-carboxamide as a starting material, which undergoes cyclization with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions to form the thienopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the thienopyrimidine core provides structural stability and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share a similar heterocyclic core and have broad applications in medicinal chemistry.
Pyrrolo[2,3-d]pyrimidines: These compounds are structurally related and have been studied for their biological activities.
Uniqueness
2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the hydroxyethylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-5-6(2)16-9-7(5)8(15)12-10(13-9)11-3-4-14/h14H,3-4H2,1-2H3,(H2,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERPFUFVUABKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)NCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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